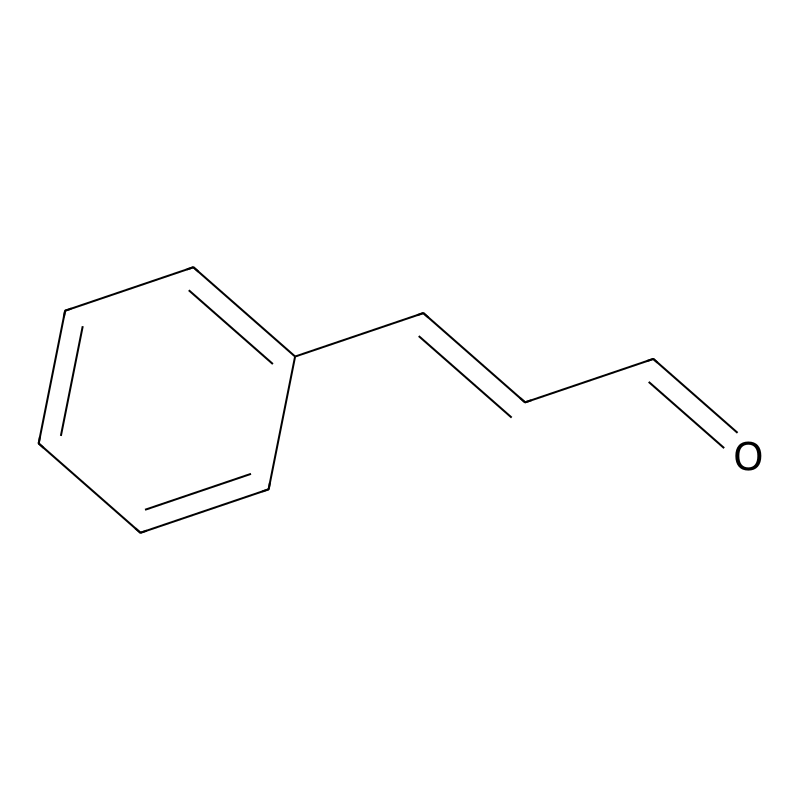

Cinnamaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER

Miscible with alcohol, ether, chloroform, oils

SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC

In water, 1.42X10+3 mg/L at 25 °C

1.42 mg/mL at 25 °C

insoluble in water; miscible in oils

miscible (in ethanol)

Canonical SMILES

Isomeric SMILES

cis-Cinnamaldehyde is the rarer, thermodynamically less stable (Z)-geometric isomer of the ubiquitous flavor and fragrance compound, cinnamaldehyde. While commercial cinnamaldehyde is overwhelmingly dominated by the trans-isomer (>98%), the cis-isomer is specifically procured for its distinct steric profile, unique organoleptic properties, and differential reactivity in biocatalytic and photochemical systems. It serves as a critical reference standard for photoisomerization studies, an essential dopant for authentic flavor reconstitution, and a specialized precursor in stereoselective organic synthesis where the Z-configuration dictates downstream structural geometry[1].

Substituting standard trans-cinnamaldehyde for cis-cinnamaldehyde fundamentally compromises both chemical processing and formulation outcomes. In biocatalytic workflows, the trans-isomer is highly susceptible to enzymatic reduction, whereas the cis-isomer exhibits extreme resistance, making them non-interchangeable in selective biotransformations. In flavor and fragrance applications, the trans-isomer lacks the sweet, dry woody notes inherent to the cis-form, resulting in a flat, earthy profile that fails to replicate premium natural extracts. Furthermore, in analytical and atmospheric chemistry, using the trans-isomer cannot provide the necessary baseline data for quantifying UV-induced cis-trans photoisomerization kinetics [1].

Extreme Differential Resistance to Biocatalytic Reduction

A comparative study on the geometric specificity of alcohol dehydrogenases demonstrated that yeast alcohol dehydrogenase reduces trans-cinnamaldehyde at a massively accelerated rate compared to the cis-isomer. Specifically, the trans-isomer is reduced to cinnamyl alcohol up to 1,000 times faster than cis-cinnamaldehyde under identical physiological conditions [1].

| Evidence Dimension | Enzymatic reduction rate by yeast alcohol dehydrogenase |

| Target Compound Data | cis-Cinnamaldehyde (Highly resistant, baseline rate) |

| Comparator Or Baseline | trans-Cinnamaldehyde (Reduced up to 1,000x faster) |

| Quantified Difference | 1,000-fold difference in reduction kinetics |

| Conditions | 0.1 M sodium phosphate buffer (pH 7.0) with NADH |

This extreme kinetic differentiation allows chemists to use enzymatic treatments to selectively remove the trans-isomer from mixtures or to preserve the cis-aldehyde during complex biotransformation workflows.

Organoleptic Superiority for Authentic Flavor Reconstitution

Organoleptic evaluations of isolated isomers reveal that cis-cinnamaldehyde possesses a stronger, fuller taste with a sweet, dry woody bark character, in stark contrast to the green, slightly moldy, and earthy smell of pure trans-cinnamaldehyde. Patent literature establishes that accurately reconstituting artificial Chinese cinnamon oil requires a cinnamaldehyde base containing 10% to 30% of the cis-isomer by weight to achieve the authentic sweet and spicy aftertaste [1].

| Evidence Dimension | Flavor profile and formulation requirement |

| Target Compound Data | cis-Cinnamaldehyde (Sweet, dry woody bark character; required at 10-30% for authentic reconstitution) |

| Comparator Or Baseline | trans-Cinnamaldehyde (Green, earthy, moldy profile; insufficient alone) |

| Quantified Difference | 10-30% cis-isomer inclusion required to correct trans-isomer deficiencies |

| Conditions | 10% w/w solution in 95% ethanol evaluated by flavor expert panel |

Procurement of the pure cis-isomer is mandatory for flavor houses aiming to formulate premium, true-to-nature cinnamon profiles that generic trans-cinnamaldehyde cannot achieve.

Essential Analytical Standard for Photoisomerization Kinetics

Under UV irradiation, trans-cinnamaldehyde undergoes photochemical conversion to cis-cinnamaldehyde, reaching a photostationary state. In atmospheric studies of OH and NO3 radical-initiated reactions, cis-cinnamaldehyde and its derivatives (such as 2-formyl-cis-cinnamaldehyde) exhibit distinct time-concentration behaviors and degradation rates compared to their trans-counterparts. Quantifying these complex atmospheric and photochemical pathways strictly requires pure cis-cinnamaldehyde as an analytical reference standard to calibrate chromatographic and mass spectrometric models [1].

| Evidence Dimension | Photochemical product tracking and kinetic modeling |

| Target Compound Data | cis-Cinnamaldehyde (Direct photolysis product and distinct kinetic marker) |

| Comparator Or Baseline | trans-Cinnamaldehyde (Precursor material) |

| Quantified Difference | Distinct chromatographic retention and time-concentration decay profiles |

| Conditions | Gas-phase OH/NO3 radical reactions and UV irradiation studies |

Environmental and analytical laboratories must procure the cis-isomer to accurately measure UV-induced isomerization rates and atmospheric degradation pathways.

Selective Biocatalytic Synthesis and Isomer Separation

Due to its extreme resistance to reduction by yeast alcohol dehydrogenase compared to the trans-isomer, cis-cinnamaldehyde is the ideal substrate for biocatalytic workflows where the aldehyde functional group must be preserved while other components are reduced [1].

Premium Flavor and Fragrance Reconstitution

cis-Cinnamaldehyde is essential for formulating high-fidelity artificial cinnamon oils. By blending 10-30% of the cis-isomer with the trans-isomer, formulators can eliminate the earthy, moldy off-notes of pure trans-cinnamaldehyde and achieve a sweet, dry woody profile [2].

Analytical Standard for Photochemical and Atmospheric Studies

As the direct product of UV-induced photoisomerization of trans-cinnamaldehyde, the pure cis-isomer is required as a reference standard to calibrate GC-MS equipment, track photostationary states, and model atmospheric degradation kinetics involving OH and NO3 radicals [3].

References

- [1] MacInnes, I., et al. (1983). Geometric specificity of alcohol dehydrogenases and its potential for separation of trans and cis isomers of unsaturated aldehydes. Proceedings of the National Academy of Sciences, 80(12), 3720-3724.

- [2] Firmenich SA. (1982). Use of cis-cinnamaldehyde as flavouring agent. Canadian Patent CA1134670A.

- [3] Sasaki, J., et al. (1997). Products of the Gas-Phase OH and NO3 Radical-Initiated Reactions of Naphthalene. Environmental Science & Technology, 31(11), 3173-3179.

Physical Description

Yellowish oily liquid; [HSDB]

Clear yellow liquid with a cinnamon odor; [CAMEO]

Liquid

Yellow liquid, strong cinnamon odou

Color/Form

GREENISH-YELLOW LIQUID

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

248.00 °C. @ 760.00 mm Hg

Flash Point

120 °C closed cup

Heavy Atom Count

Taste

SWEET TASTE

Vapor Density

Density

1.046-1.053

LogP

Odor

Strong odor of cinnamon

Odor Threshold

Melting Point

UNII

Drug Indication

Therapeutic Uses

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Cinnamaldehyde is metabolized and excreted primarily in the urine and, to a minor extent, in the feces. After oral or intraperitoneal administration to rats and mice, 69–98% of the dose of cinnamaldehyde was recovered in the urine and feces within 24 h.

The bioavailability of microencapsulated cinnamaldehyde (CNMA) was investigated in male F344 rats. Rats were gavaged with CNMA in corn oil using either microencapsulated or the neat chemical at doses of 50, 250, and 500 mg/kg. No differences between the two formulations at any of the doses were found in either CNMA blood concentration profiles or in the rate of urinary hippuric acid excretion. Both formulations showed a low bioavailability (< 20%) at 250 and 500 mg/kg. Regardless of the formulation used, oral gavage of CNMA significantly increased the urinary excretion of hippuric acid. About 75% of the dose of CNMA was metabolized to hippuric acid and recovered in the urine. The total amount of hippuric acid recovered in a 50-hr urinary collection correlated well with the CNMA dose. The data suggest that there was complete release of CNMA from the microcapsules and that microencapsulation of CNMA does not affect its bioavailability or its metabolism ...

/Cinnamaldehyde is/ presumably oxidized in vivo to cinnamic acid, which is excreted in urine as benzoic and hippuric acids.

After ip admin of cinnamic aldehyde to rats, urinary thio ether excretion amounted to 6.5% of dose.

Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.

For more Absorption, Distribution and Excretion (Complete) data for CINNAMALDEHYDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

To evaluate the extent of cinnamaldehyde and cinnamic alcohol metabolism in human skin and provide evidence for the role of cutaneous alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in such metabolism ... the extent of cinnamic alcohol and aldehyde metabolism was investigated in human skin homogenates and sub-cellular fractions ... Studies were conducted in the presence and absence of the ADH/cytochrome P450 inhibitor 4-methylpyrazole and the cytosolic ALDH inhibitor, disulfiram. Differential metabolism of cinnamic alcohol and cinnamaldehyde was observed in various subcellular fractions: skin cytosol was seen to be the major site of cinnamic compound metabolism. Significant metabolic inhibition was observed using 4-methylpyrazole and disulfiram in whole skin homogenates and cytosolic fractions only ... This study has demonstrated that cutaneous ADH and ALDH activities, located within defined subcellular compartments, play important roles in the activation and detoxification of CAlc and CAld in skin ...

Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.

Identification of 2 sulfur containing urinary metabolites of cinnamic aldehyde in rat which are 3-S-(N-acetylcysteinyl)-3-phenylpropyl alcohol and 3-S-(N-acetylcysteinyl)-3-phenylpropionic acid.

For more Metabolism/Metabolites (Complete) data for CINNAMALDEHYDE (6 total), please visit the HSDB record page.

Cinnamaldehyde is a known human metabolite of cinnarizine.

Cinnamaldehyde is converted to cinnamoyl-CoA by cinnamoyl-CoA reductase.

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Denaturant

Methods of Manufacturing

Cinnamaldehyde has been efficiently isolated in high purity by fractional distillation from cassia and cinnamon bark essential oils.

Preparation by condensation of benzaldehyde and acetaldehyde.

... Oxidation of cinnamyl alcohol

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

All Other Basic Organic Chemical Manufacturing

Wholesale and Retail Trade

Food, beverage, and tobacco product manufacturing

2-Propenal, 3-phenyl-: ACTIVE

Controls/repels a variety of pests including aphids, sharpshooter aphids, mites, spider mites (including two-spotted mites, Pacific mites and Williamette mites), leafhoppers, whiteflies (including sifverleaf and greenhouse), thrips (including western flower), algae, moss, and liverworts/hornworts/pearlworts. /Cinnacure A3005/

Method of purification: rectification